molecular formula C17H14O6 B1222648 methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

Cat. No.: B1222648
M. Wt: 314.29 g/mol
InChI Key: KNHUIZIJONLTBX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes a furan ring, a coumarin moiety, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate to form ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate . This intermediate is then hydrolyzed using sodium hydroxide to yield the corresponding acid, which is subsequently esterified to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate stands out due to its unique combination of a furan ring and a coumarin moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

methyl 5-methyl-4-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C17H14O6/c1-10-12(7-15(22-10)17(19)20-2)9-21-13-5-3-11-4-6-16(18)23-14(11)8-13/h3-8H,9H2,1-2H3

InChI Key

KNHUIZIJONLTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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